A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ranitidine Diamine
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ranitidine Diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative of Ranitidine Diamine
Ranitidine, widely known under the trade name Zantac, is a histamine H₂-receptor antagonist that decreases stomach acid production.[1] However, the stability of the ranitidine molecule has been a subject of intense regulatory and scientific scrutiny. The molecule can degrade under various conditions, such as heat and humidity, leading to the formation of impurities.[2][3] One of the pivotal degradation products is the core nitroethenediamine moiety, N,N'-dimethyl-2-nitro-1,1-ethenediamine, hereafter referred to as "ranitidine diamine."
The formation of this diamine signifies the cleavage of the furan-thioether side chain from the parent drug. Its identification and quantification are critical for ensuring the safety, efficacy, and stability of ranitidine-containing pharmaceutical products. This guide provides an in-depth exploration of the three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of ranitidine diamine. We will move beyond procedural lists to explain the causality behind analytical choices, providing a robust framework for its analysis in a research or quality control setting.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Core Framework
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For ranitidine diamine, it serves as the definitive tool for confirming the structure and differentiating it from the parent compound and other related impurities.
Expertise & Causality: Experimental Design
The choice of solvent is the first critical decision. While Deuterated Chloroform (CDCl₃) is a common starting point, the polarity and potential hydrogen bonding capabilities of ranitidine diamine (due to the N-H and NO₂ groups) often make Deuterated Dimethyl Sulfoxide (DMSO-d₆) a superior choice. DMSO-d₆ excels at solubilizing polar analytes and, crucially, its ability to slow down the exchange of N-H protons allows for their observation in the ¹H NMR spectrum, which might otherwise be broadened or absent.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Accurately weigh approximately 5-10 mg of the ranitidine diamine reference standard or isolated sample.
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Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for unambiguous peak assignment.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) to produce singlets for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
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¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity. The structure of ranitidine diamine (C₄H₉N₃O₂) suggests a relatively simple spectrum confirming the absence of the furan ring protons seen in the parent ranitidine.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| =CH-NO₂ | ~6.5 - 7.0 | Singlet | 1H | Vinylic proton deshielded by the electron-withdrawing nitro group. |
| NH-CH₃ | ~7.5 - 8.5 (broad) | Broad Singlet/Multiplet | 2H | Amine protons; chemical shift is concentration and solvent dependent. May show coupling to adjacent methyls. |
| N-CH₃ | ~2.8 - 3.0 | Doublet | 6H | Methyl protons coupled to the adjacent N-H protons. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule. Each unique carbon environment produces a distinct singlet.[4]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C =CH-NO₂ | ~155 - 160 | Ene-diamine carbon, highly deshielded by two nitrogen and a vinyl group. |
| =C H-NO₂ | ~105 - 110 | Vinylic carbon deshielded by the nitro group. |
| N-C H₃ | ~30 - 40 | Aliphatic methyl carbons attached to nitrogen. |
Note: These are estimated chemical shifts. For precise assignments, 2D NMR experiments like HSQC and HMBC would be employed.
Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] For ranitidine diamine, it provides direct evidence for the key amine and nitro functionalities.
Expertise & Causality: Choosing the Right Technique
While traditional KBr pellet methods are effective, Attenuated Total Reflectance (ATR) FTIR is the modern standard for its speed and simplicity. ATR requires no sample preparation beyond placing a small amount of the solid powder onto the crystal, minimizing the risk of polymorphic transformations that can occur under the pressure of creating a KBr pellet.[6] This is a critical consideration as ranitidine and its related compounds are known to exist in different polymorphic forms.[6]
Experimental Protocol: ATR-FTIR
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Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the ranitidine diamine powder directly onto the ATR crystal surface.
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Apply Pressure: Use the instrument's pressure anvil to ensure firm contact between the sample and the crystal.
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Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.
Spectral Interpretation
The IR spectrum of ranitidine diamine is characterized by distinct vibrational bands corresponding to its functional groups. Studies on ranitidine degradation have shown that major changes occur in the 3600-3200 cm⁻¹ region, indicative of alterations to the amine structures.[5][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| N-H Stretching | 3200 - 3400 | Medium, broad | Characteristic of secondary amines. |
| C-H Stretching | 2850 - 3000 | Medium to weak | Aliphatic C-H bonds of the methyl groups. |
| C=C Stretching | 1600 - 1620 | Strong | Ene-diamine double bond conjugated with the nitro group. |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong | One of the two characteristic stretches for a nitro group. |
| NO₂ Symmetric Stretch | 1340 - 1380 | Strong | The second characteristic stretch for a nitro group. |
| C-N Stretching | 1200 - 1250 | Medium | Stretching of the carbon-nitrogen single bonds. |
Part 3: Mass Spectrometry (MS) – Unveiling Molecular Weight and Structure
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and deducing its structure through controlled fragmentation. For an impurity like ranitidine diamine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, providing both separation from other components and highly sensitive detection.[8][9]
Expertise & Causality: Ionization and Analysis Strategy
Electrospray Ionization (ESI) in positive ion mode is the preferred method for ranitidine diamine. The presence of basic nitrogen atoms readily accepts a proton, forming a stable [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or TOF analyzers, is invaluable. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₄H₉N₃O₂), which is a cornerstone of structural confirmation. Tandem MS (MS/MS) is then used to induce and analyze fragmentation, providing proof of the molecule's connectivity.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or a mixture of water and methanol.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is ideal for retaining this polar compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The formic acid aids in protonation for better ESI response.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: ESI, positive mode.
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-250 to detect the protonated molecular ion.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺ at m/z 132.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Spectral Interpretation
-
Molecular Ion: The chemical formula C₄H₉N₃O₂ gives a monoisotopic mass of 131.0695 g/mol . In positive ESI, the expected high-resolution mass for the protonated molecule [M+H]⁺ is m/z 132.0773 .
-
Fragmentation Pattern: The MS/MS spectrum provides a structural fingerprint. A plausible fragmentation pathway involves initial cleavage at the C-NO₂ bond and subsequent losses around the ethylenediamine core.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 132.0773 | 86.0971 | CH₂NO₂ (Nitro-methane radical loss is complex, more likely rearrangement and loss of HNO₂) | [C₄H₁₂N₂]⁺• |
| 132.0773 | 73.0655 | C₂H₅N₂O | [C₂H₇N]⁺• |
| 132.0773 | 58.0655 | C₂H₄NO₂ | [C₂H₈N]⁺ |
Visualizations: Workflows and Structures
Diagrams provide an intuitive understanding of complex analytical processes and molecular structures.
Caption: Figure 1: General Spectroscopic Workflow
Caption: Figure 2: Structure of Ranitidine Diamine
Caption: Figure 3: Proposed MS/MS Fragmentation
Conclusion
The rigorous characterization of ranitidine diamine is non-negotiable in the context of pharmaceutical quality control. A multi-technique spectroscopic approach, leveraging the strengths of NMR for structural framework, IR for functional group confirmation, and MS for molecular weight and fragmentation analysis, provides a self-validating system for its unambiguous identification. By understanding the principles behind each technique and the rationale for specific experimental choices, researchers and drug development professionals can confidently identify and control this critical degradation product, ultimately ensuring the safety and stability of pharmaceutical formulations.
References
-
Agilent Technologies, Inc. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS.
-
Waters Corporation. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS and Xevo TQ-XS.
-
Jamrógiewicz, M., & Łukasiak, J. (2009). Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. Journal of Food and Drug Analysis, 17(5).
-
Liu, G., et al. (2021). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Current Pharmaceutical Analysis, 17(7).
-
Taiwan Food and Drug Administration. (2009). Short Term Monitor of Photodegradation Processes in Ranitidine Hydrochloride Observed by FTIR and ATR-FTIR. Journal of Food and Drug Analysis.
-
Crasto, A. M. (2016). RANITIDINE. Organic Spectroscopy International.
-
El-Haj, B., et al. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Infection and Public Health, 13(10), 1401-1406.
-
Ragonese, C., et al. (2020). Development of a Validated Method of Testing for NDMA in Ranitidine. Pharmaceutical Technology, 44(10).
-
Jamrógiewicz, M., & Łukasiak, J. (2009). Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. Semantic Scholar.
-
Aragen Life Sciences. (n.d.). Nitrosamine Impurity Detection and Quantification in Sartans and Ranitidine.
-
Biosynth. (n.d.). N,N'-Dimethyl-2-nitro-1,1-ethendiamine.
-
Harmon, P. (2023). Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy. Journal of Pharmaceutical Sciences, 112(5), 1220-1224.
-
ResearchGate. (2009). Short Term Monitor of Photodegradation Processes in Ranitidine Hydrochloride Observed by FTIR and ATR-FTIR.
-
SpectraBase. (n.d.). Ranitidine.
-
ChemicalBook. (n.d.). Ranitidine synthesis.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001930).
-
Forster, A., et al. (n.d.). Characterisation of two polymorphic forms of ranitidine-HCl.
-
ResearchGate. (n.d.). Mass spectra of compounds II , VII , X , XII and XVI detected on HS–GC–MS chromatograms after ranitidine photoexposition with the fragmentation.
-
Le Roux, J., Gallard, H., & Croué, J. P. (2011). NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism. Environmental Science & Technology, 45(6), 2252-2258.
-
Yang, J., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Organic Process Research & Development, 25(6), 1394-1403.
-
U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product.
-
ResearchGate. (n.d.). Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III).
-
Le Roux, J., Gallard, H., & Croué, J. P. (2011). NDMA formation by chloramination of ranitidine: kinetics and mechanism.
-
ResearchGate. (n.d.). Physical and spectroscopic data of ranitidine.
-
ResearchGate. (2015). Synthesis and Characterization of Diranitidinecopper(II) Sulfate Dihydrate.
-
ResearchGate. (n.d.). 13C SSNMR spectra of ranitidine hydrochloride (A) Form 1 and (B) Form 2 polymorphs.
-
National Center for Biotechnology Information. (n.d.). Ranitidine. PubChem Compound Database.
-
Waters Corporation. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS and Xevo TQ-XS.
-
Benchchem. (n.d.). Performance comparison of different mass spectrometers for Ranitidine-d6 analysis.
-
SynThink Research Chemicals. (n.d.). N,N'-Dimethyl-2-nitro-1,1-ethenediamine.
-
Lant, M. S., et al. (1985). Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 323(1), 143-152.
-
Madan, T., & Varma, A. J. (1994). Preparation and Characterization of Ranitidine-HC1 Crystals. Drug Development and Industrial Pharmacy, 20(9), 1571-1588.
-
Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
-
ResearchGate. (n.d.). Analysis of ranitidine hydrochloride by near IR spectroscopy.
-
Santa Cruz Biotechnology. (n.d.). N,N′-Dimethyl-2-nitro-1,1-ethenediamine.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0015063).
-
Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts.
Sources
- 1. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. fda.gov [fda.gov]
